D-Dimannuronic acid

Drug Delivery Nanoparticle Formulation Insulin Delivery

D-Dimannuronic acid (CAS 34044-53-6) is a structurally defined β-1,4-linked D-mannuronic acid dimer essential for semi-synthesizing size-defined sulfated polymannuronate (SPMG) oligosaccharides, where chain length directly correlates with anti-HIV potency. Unlike generic alginates, its precise M-M disaccharide composition ensures predictable M/G ratios and degree of polymerization (DP), critical for reproducible antioxidant, anti-inflammatory, and oral drug delivery performance. Choose this non-interchangeable building block for applications demanding exact monomeric sequence control and biological activity validation.

Molecular Formula C12H18O13
Molecular Weight 370.26 g/mol
Cat. No. B15143592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Dimannuronic acid
Molecular FormulaC12H18O13
Molecular Weight370.26 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O
InChIInChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1
InChIKeyIGSYEZFZPOZFNC-DMAJVUHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Dimannuronic Acid: A Defined Alginate Disaccharide for Sulfated Oligosaccharide Synthesis


D-Dimannuronic acid (CAS 34044-53-6) is a specific disaccharide composed of two β-D-mannuronic acid units linked via a 1,4-glycosidic bond [1]. It is a key monomeric building block of alginate, a polysaccharide found in brown algae [2]. This compound is a critical precursor for the semi-synthesis of size-defined sulfated polymannuronate (SPMG)-derived oligosaccharides, which are studied as novel anti-AIDS drug candidates [1].

Why D-Dimannuronic Acid Cannot Be Replaced by Generic Alginates or Guluronic Acid Analogs


Generic substitution of D-Dimannuronic acid with other alginate-derived materials like L-Diguluronic acid or high molecular weight alginate polymers is not scientifically valid. The compound's function is highly specific to its defined disaccharide structure and mannuronic acid (M) composition. Research demonstrates that the biological activity of alginate oligosaccharides is dictated by both the monomeric ratio (M/G) and the degree of polymerization (DP) [1]. For example, while high M content is associated with enhanced antioxidant activity [2] and weaker polymer-drug interactions for efficient drug release [3], high guluronic acid (G) content leads to strong polymer-drug interactions that can retard drug release and negate absorption [3]. Therefore, the precise M-M dimer of D-Dimannuronic acid provides a unique and non-interchangeable starting point for creating structurally defined SPMG oligosaccharides with predictable biological function [4].

Quantifiable Differentiation: D-Dimannuronic Acid vs. Guluronic Acid-Rich Analogs


Impact of Mannuronic Acid Content on Drug Release Kinetics in Nanoparticle Systems

D-Dimannuronic acid, as a mannuronic acid (M)-rich dimer, is a precursor to M-rich alginate systems. In a comparative study of nanoparticulate assemblies, high molecular weight M-rich alginate nanoparticles demonstrated a significantly weaker polymer-drug interaction compared to G-rich and low molecular weight M-rich alginates [1]. This weaker interaction was crucial for enabling insulin encapsulation and subsequent release into the systemic circulation [1]. In contrast, high molecular weight G-rich and low molecular weight M-rich alginate nanoparticles exhibited strong polymer-insulin interactions, which retarded drug release and negated absorption [1]. This indicates that systems built from M-rich components are preferred for applications requiring efficient drug release.

Drug Delivery Nanoparticle Formulation Insulin Delivery

Cytotoxicity Profile of β-D-Mannuronic Acid (M2000) vs. Standard NSAIDs

While this data pertains to the monomeric form β-D-mannuronic acid (M2000), it provides class-level insight into the safety profile of mannuronic acid-derived compounds [1]. In a cytotoxicity analysis on a fibrosarcoma cell line (WEHI-164), M2000 demonstrated a much higher tolerability compared to standard NSAIDs [1]. Specifically, M2000 showed no cytotoxic effect compared to diclofenac, piroxicam, and dexamethasone [1]. Furthermore, the dose-dependent inhibitory effect of M2000 on matrix metalloproteinase-2 (MMP-2) activity was significantly greater than that of dexamethasone and piroxicam at a concentration of 200 μg/ml [1].

Anti-inflammatory Cytotoxicity NSAID Drug Safety

Anti-HIV Activity of SPMG Oligosaccharides Synthesized from D-Dimannuronic Acid

D-Dimannuronic acid is a precursor for synthesizing sulfated polymannuronate (SPMG)-derived oligosaccharides, which are studied as novel anti-AIDS drug candidates [1]. A positive correlation exists between the size of SPMG oligosaccharides and their anti-HIV activity [1]. The octasaccharide is the minimal active fragment that inhibits syncytium formation and lowers the P24 core antigen level in HIV-IIIB-infected CEM cells [1]. Approximately 50% anti-HIV activity was observed for 15-16 saccharides, while a 19-20-saccharide fragment displayed activity equivalent to native SPMG [1]. This size-activity relationship underscores the importance of using a defined disaccharide like D-Dimannuronic acid as a starting material to precisely control the degree of polymerization and, consequently, the biological potency of the final SPMG product.

Antiviral HIV-1 SPMG Glycobiology

High-Value Application Scenarios for D-Dimannuronic Acid Based on Functional Evidence


Semi-Synthesis of Size-Defined SPMG Oligosaccharides for Antiviral Research

Researchers developing next-generation anti-HIV therapies require structurally precise SPMG oligosaccharides to study the relationship between chain length and antiviral potency. D-Dimannuronic acid serves as an essential dimeric building block for the controlled semi-synthesis of these oligosaccharides, as demonstrated in studies where chain length directly correlated with anti-HIV activity [1]. This application is supported by evidence that the octasaccharide is the minimal active fragment, and activity scales with size [1].

Design of Oral Drug Delivery Systems Requiring Efficient Payload Release

Formulation scientists developing oral drug delivery vehicles, particularly for proteins like insulin, can leverage D-Dimannuronic acid as a component of M-rich alginate matrices. Evidence shows that high molecular weight M-rich alginate nanoparticles enable efficient drug release and systemic absorption due to weaker polymer-drug interactions, unlike G-rich alternatives which retard release [2]. D-Dimannuronic acid can be used to create or model these M-rich environments for optimal delivery performance.

Investigating Novel Anti-Inflammatory Agents with Favorable Cytotoxicity Profiles

Researchers seeking anti-inflammatory compounds with improved safety profiles over traditional NSAIDs can utilize D-Dimannuronic acid as a scaffold. Class-level evidence from its monomeric form, β-D-mannuronic acid (M2000), indicates a lack of cytotoxic effects and potent MMP-2 inhibition compared to drugs like diclofenac and dexamethasone [3]. This suggests D-Dimannuronic acid and its derivatives are promising starting points for developing safer anti-inflammatory and chemopreventive agents.

Development of Antioxidant Biomaterials with Enhanced Free Radical Scavenging

Materials scientists and biomedical engineers designing antioxidant biomaterials can utilize D-Dimannuronic acid to create M-rich alginate oligosaccharides. Research indicates that a higher M/G ratio in alginate oligosaccharides is directly linked to enhanced antioxidant activity, including improved DPPH radical scavenging [4]. This makes D-Dimannuronic acid a valuable monomer for synthesizing antioxidants to combat oxidative stress in various biomedical and industrial applications.

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